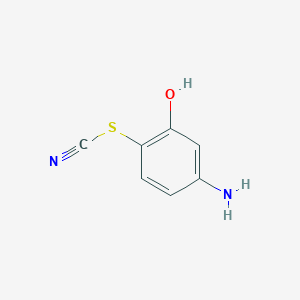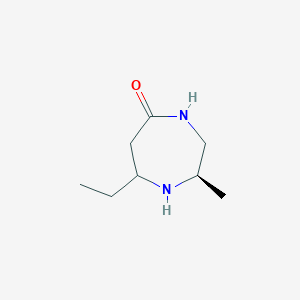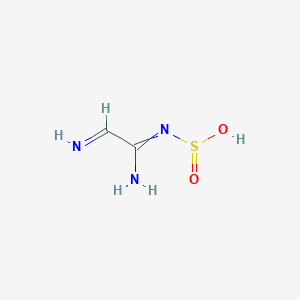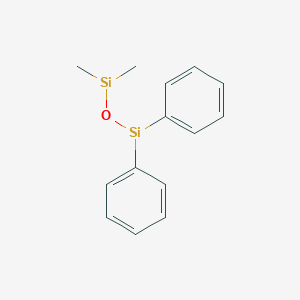
CID 15203842
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-3,3-diphenyldisiloxane is an organosilicon compound with the molecular formula C16H22OSi2. It is a colorless liquid that is used in various chemical applications due to its unique properties. This compound is part of the larger family of disiloxanes, which are characterized by the presence of silicon-oxygen-silicon (Si-O-Si) bonds.
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-3,3-diphenyldisiloxane can be synthesized through the hydrolysis of phenyl(chloro)silane, followed by condensation reactions. The general synthetic route involves the reaction of dimethylchlorosilane with phenylmagnesium bromide to form the intermediate dimethylphenylsilanol. This intermediate is then subjected to a condensation reaction to yield 1,1-dimethyl-3,3-diphenyldisiloxane .
Industrial Production Methods
In industrial settings, the production of 1,1-dimethyl-3,3-diphenyldisiloxane typically involves the use of large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
1,1-Dimethyl-3,3-diphenyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and organometallic compounds are often employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various reduced silicon-containing compounds.
Substitution: Substituted disiloxanes with different functional groups.
科学的研究の応用
1,1-Dimethyl-3,3-diphenyldisiloxane has a wide range of applications in scientific research:
Biology: The compound is used in the study of silicon-based biochemistry and the development of silicon-containing biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicone-based materials, including sealants, adhesives, and coatings.
作用機序
The mechanism of action of 1,1-dimethyl-3,3-diphenyldisiloxane involves its ability to form stable Si-O-Si bonds, which are crucial in many of its applications. The compound can interact with various molecular targets, including metal ions and organic molecules, through coordination and covalent bonding. These interactions facilitate its use as a catalyst and a reagent in various chemical reactions .
類似化合物との比較
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound is similar in structure but contains vinyl groups instead of phenyl groups.
1,1,3,3-Tetramethyl-1,3-diphenyldisilazane: This compound has a similar backbone but contains nitrogen instead of oxygen.
Uniqueness
1,1-Dimethyl-3,3-diphenyldisiloxane is unique due to its specific combination of dimethyl and diphenyl groups, which confer distinct chemical properties. Its ability to form stable Si-O-Si bonds and its reactivity in various chemical reactions make it a valuable compound in both research and industrial applications.
特性
分子式 |
C14H16OSi2 |
|---|---|
分子量 |
256.45 g/mol |
InChI |
InChI=1S/C14H16OSi2/c1-16(2)15-17(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChIキー |
NGEKLDMKEWNCFK-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)O[Si](C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-{2-[(3-Hydroxypropyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate](/img/structure/B12536163.png)
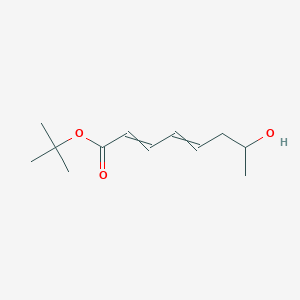

![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B12536178.png)
![(2S)-2-[Phenyl({2-[(propan-2-yl)oxy]phenyl}sulfanyl)methyl]morpholine](/img/structure/B12536186.png)
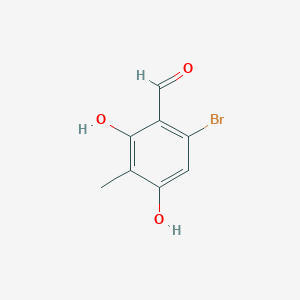
![Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide](/img/structure/B12536191.png)

![N-{4-[(4-Amino-2,5-dibutoxyphenyl)sulfanyl]phenyl}-2-phenoxyacetamide](/img/structure/B12536200.png)
